9-チオステアリン酸

概要

説明

科学的研究の応用

9-Thiastearic acid has several applications in scientific research:

Chemistry: It is used as a model compound to study the effects of sulfur substitution in fatty acids.

Biology: The compound is used to investigate the role of sulfur-containing fatty acids in biological systems.

Industry: It is used in the synthesis of specialized surfactants and lubricants due to its unique chemical properties.

生化学分析

Biochemical Properties

9-Thiastearic Acid interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the desaturation of radiolabeled stearate to oleate in rat hepatocytes and hepatoma cells . This interaction suggests that 9-Thiastearic Acid may play a role in lipid metabolism.

Cellular Effects

The effects of 9-Thiastearic Acid on cells are primarily related to its role in lipid metabolism. It has been shown to inhibit the desaturation of stearate to oleate in rat hepatocytes and hepatoma cells . This could potentially influence cell function by altering lipid composition and associated cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 9-Thiastearic Acid involves its interaction with enzymes involved in lipid metabolism. It inhibits the desaturation of stearate to oleate, suggesting that it may bind to and inhibit the activity of desaturase enzymes . This could lead to changes in gene expression related to lipid metabolism.

Metabolic Pathways

9-Thiastearic Acid is involved in lipid metabolism, specifically in the desaturation of stearate to oleate . This suggests that it may interact with enzymes involved in this metabolic pathway, potentially influencing metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiastearic acid typically involves the introduction of a sulfur atom into the carbon chain of a fatty acid. One common method is the reaction of nonanoic acid with nonylthiol under specific conditions to form 9-Thiastearic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 9-Thiastearic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions: 9-Thiastearic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagent used.

作用機序

The mechanism of action of 9-Thiastearic acid involves its interaction with enzymes involved in fatty acid metabolism. Specifically, it inhibits the enzyme stearoyl-CoA desaturase, which is responsible for the conversion of stearate to oleate. This inhibition leads to alterations in lipid composition and has potential implications for metabolic research .

類似化合物との比較

Stearic Acid: A saturated fatty acid without sulfur substitution.

Oleic Acid: An unsaturated fatty acid without sulfur substitution.

Thia Fatty Acids: Other fatty acids with sulfur substitution at different positions.

Uniqueness: 9-Thiastearic acid is unique due to the specific position of the sulfur atom within its carbon chain. This specific substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

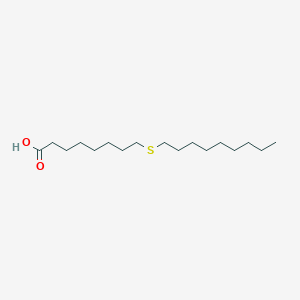

9-Thiastearic acid, also known as 8-nonylthiooctanoic acid, is a thia fatty acid that has garnered attention for its unique biological activities, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This compound's structure includes a sulfur atom, which distinguishes it from conventional fatty acids and contributes to its distinct biochemical properties.

- Chemical Formula : C17H34O2S

- Molecular Weight : 302.53 g/mol

- CAS Number : 15775255

9-Thiastearic acid primarily functions by inhibiting SCD, an enzyme critical in the conversion of saturated fatty acids to monounsaturated fatty acids. This inhibition can affect lipid metabolism and has implications in various metabolic disorders.

1. Inhibition of Stearoyl-CoA Desaturase

Research indicates that 9-thiastearic acid is a potent inhibitor of SCD. It significantly reduces the conversion of stearic acid to oleic acid in various cell lines, including Morris hepatoma cells and plated rat hepatocytes. This property suggests potential applications in managing conditions related to lipid metabolism disorders, such as obesity and diabetes .

2. Antioxidant Activity

9-Thiastearic acid has been evaluated for its antioxidant properties. In studies using DPPH radical scavenging assays, it exhibited notable antioxidant activity, comparable to some natural antioxidants. The percentage of radical scavenging activity was found to be significant, indicating its potential role in protecting cells from oxidative stress .

3. Antibacterial Properties

The compound has shown antibacterial activity against various pathogens. For instance, it was part of a study assessing the antibacterial effects of different fatty acids, where it demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membrane integrity due to its unique chemical structure .

Case Study 1: Inhibition of Lipid Metabolism

In a study involving hepatoma cells, the administration of 9-thiastearic acid resulted in a marked decrease in oleic acid synthesis. This suggests that the compound could be leveraged for therapeutic strategies aimed at altering lipid profiles in metabolic diseases .

Case Study 2: Antioxidant Efficacy

A comparative analysis of various extracts revealed that those containing 9-thiastearic acid exhibited higher DPPH radical scavenging activities than controls. This highlights its potential as a natural antioxidant agent that could be beneficial in dietary supplements or functional foods .

Table 1: Biological Activities of 9-Thiastearic Acid

| Activity Type | Measurement Method | Result |

|---|---|---|

| SCD Inhibition | Cell culture assays | Significant inhibition observed |

| Antioxidant Activity | DPPH Scavenging Assay | 45.31% scavenging activity |

| Antibacterial Activity | Agar diffusion method | Effective against E. coli and S. aureus |

Table 2: Comparative Antioxidant Activity

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 1.21 |

| 9-Thiastearic Acid | Varies (significant) |

| Other Natural Extracts | Ranges from 6.13 to 60.5 |

特性

IUPAC Name |

8-nonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVFMFKIKZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578189 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-24-1 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。